molecular formula C18H15N3S3 B2866783 N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 37865-33-1

N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2866783
CAS No.: 37865-33-1
M. Wt: 369.52
InChI Key: MJTDUHQGFMMCRU-UHFFFAOYSA-N
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Description

N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-based heterocyclic compound featuring a partially saturated pyrazole core (4,5-dihydro-1H-pyrazole) substituted with thiophen-2-yl groups at positions 3 and 5, and a phenyl group attached to the carbothioamide moiety at position 1.

Properties

IUPAC Name

N-phenyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S3/c22-18(19-13-6-2-1-3-7-13)21-15(17-9-5-11-24-17)12-14(20-21)16-8-4-10-23-16/h1-11,15H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDUHQGFMMCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=S)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenylhydrazine derivative with a thiophene-containing diketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazole derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Biological Activity (IC50/GI50) Key Observations Reference
N-phenyl-3,5-di(thiophen-2-yl)-... 4,5-dihydro-pyrazole Thiophen-2-yl (3,5); N-phenyl (1) Not reported Carbothioamide enhances H-bonding potential -
5-(2-chlorophenyl)-N,3-diphenyl-... (4f) 4,5-dihydro-pyrazole 2-chlorophenyl (5); N,3-phenyl Not specified Chlorine substituent may increase lipophilicity
3-(thiophen-2-yl)-5-p-tolyl-... 4,5-dihydro-pyrazole Thiophen-2-yl (3); p-tolyl (5) N-H⋯H interactions observed Tolyl group improves crystal packing
2-Chloro-6-naphthyl-4-(thiophen-2-yl) (4) Pyridine Naphthalen-2-yl (6); thiophen-2-yl (4); Cl (2) CDK2 IC50: 0.24 µM Chlorine enhances electrophilicity
Benzothiophene acrylonitrile (31–33) Benzothiophene 3,4-Dimethoxy/trimethoxyphenyl GI50: <10 nM (anticancer) Methoxy groups improve solubility and potency

Key Insights:

This flexibility may influence binding to enzymatic targets like CDK2. Pyridine and benzothiophene derivatives () exhibit higher enzymatic potency (nanomolar to sub-micromolar IC50/GI50), suggesting that fully aromatic systems may offer stronger π-π stacking interactions.

Substituent Effects: Thiophen-2-yl Groups: Present in both the target compound and active derivatives (), these groups likely contribute to π-π interactions with hydrophobic enzyme pockets. Chlorine and Methoxy Groups: Chlorine in compound 4f () and methoxy groups in benzothiophenes () enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration and oral bioavailability. Carbothioamide vs.

Biological Activity Trends :

  • Pyridine derivatives with thiophene substituents (e.g., compound 4 in ) show potent CDK2 inhibition (IC50: 0.24 µM), suggesting that combining heterocyclic cores with sulfur-containing substituents is a viable strategy for kinase inhibition.
  • Benzothiophene acrylonitriles () demonstrate sub-10 nM GI50 values against cancer cell lines, highlighting the importance of methoxy substituents in enhancing antiproliferative activity.

Crystallographic and Physicochemical Properties: The N-H⋯H interactions observed in pyrazole-carbothioamide derivatives () suggest stable crystal packing, which could translate to improved shelf stability.

Biological Activity

N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with appropriate reagents under specific conditions. For instance, one method includes refluxing equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one in ethanol with piperidine as a catalyst . The compound can be characterized using various spectroscopic methods such as IR and NMR spectroscopy.

Table 1: Characterization Data

ParameterValue
Melting Point278–280 °C
IR (KBr, cm⁻¹)3437 (N–H), 3086 (=C–H)
1H NMR (δ ppm)3.22 (pyrazoline-H), 6.18 (thienyl-H)
Yield61%

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For example, a series of newly synthesized pyrazole derivatives were evaluated against various bacterial strains including E. coli, S. aureus, and B. subtilis. The zone of inhibition was measured to assess efficacy .

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
4aE. coli20
4aS. aureus25
10gP. mirabilis18

The results indicated that compounds like 4a and 10g showed excellent activity with inhibition zones ranging from moderate to significant levels against the tested pathogens . The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL .

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial properties, N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives have been investigated for their anti-inflammatory effects. The compounds displayed potential as apoptosis inducers in cancer cells, indicating their role in cancer therapy .

Case Study: Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of a related pyrazole derivative which inhibited the production of pro-inflammatory cytokines in vitro. This suggests that modifications in the pyrazole structure can enhance its anti-inflammatory potency.

Structure-Activity Relationship (SAR)

The structure of N-phenyl-3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives plays a crucial role in determining their biological activity. Substituents on the phenyl ring and thiophene moieties have been shown to significantly affect both antimicrobial and anticancer activities .

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